4-Ethynylisoquinoline

Vue d'ensemble

Description

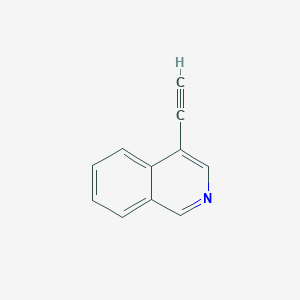

4-Ethynylisoquinoline is an organic compound with the molecular formula C11H7N It is a derivative of isoquinoline, characterized by the presence of an ethynyl group at the fourth position of the isoquinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylisoquinoline typically involves the cyclization of o-alkynylaryl isocyanide with iodine under photochemical conditions . This method is advantageous due to its efficiency and the relatively mild reaction conditions required. Additionally, alternative methods such as microwave-assisted synthesis and the use of recyclable catalysts have been explored to enhance the sustainability and efficiency of the synthesis process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and sustainable practices are applied. This includes the use of solvent-free conditions, ionic liquids, and photocatalytic synthesis to minimize environmental impact and improve yield .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethynylisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions include a variety of substituted isoquinolines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4-Ethynylisoquinoline has been investigated for its potential as a lead compound in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for treating conditions such as cancer, inflammation, and viral infections.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in several cancer cell lines, including:

| Cell Line | IC50 (μM) | Type of Cancer |

|---|---|---|

| HeLa | 15 | Cervical Cancer |

| MCF-7 | 20 | Breast Cancer |

| A549 | 12 | Lung Cancer |

In a study published in Cancer Letters, treatment with this compound led to reduced cell viability and tumor growth in xenograft models, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property is particularly relevant in models of acute and chronic inflammation, where it can help mitigate symptoms associated with inflammatory diseases .

Antiviral Activity

Recent studies have explored the antiviral potential of isoquinoline derivatives against SARS-CoV-2 and other viral pathogens. The mechanisms involve disrupting viral replication pathways, which may include inhibiting specific viral enzymes or modulating host cell responses .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its therapeutic efficacy. Variations in substituents on the isoquinoline core can significantly influence its biological activity.

Key Modifications

Research has indicated that modifications to the ethynyl group or the introduction of additional functional groups can enhance the potency of this compound derivatives. For example:

- Adding halogen atoms or alkoxy groups can improve binding affinity to target proteins.

- Alterations to the aromatic system may enhance solubility and bioavailability .

Case Studies

Several case studies have highlighted the applications of this compound in various therapeutic contexts:

Case Study: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that this compound not only inhibited cell proliferation but also activated apoptotic pathways through caspase activation . The findings suggest a mechanism where the compound induces stress responses leading to programmed cell death.

Case Study: Inhibition of Inflammatory Responses

In vivo experiments showed that administration of this compound reduced inflammation markers in animal models of asthma, indicating its potential use in managing allergic conditions .

Case Study: Antiviral Potential

In silico studies have shown that this compound derivatives can bind effectively to viral proteins involved in replication processes, presenting a promising avenue for antiviral drug development against emerging viral threats .

Mécanisme D'action

The mechanism of action of 4-Ethynylisoquinoline and its derivatives often involves the inhibition of key enzymes or interaction with specific molecular targets. For instance, in its antimalarial application, the compound interferes with the parasite’s metabolic pathways, leading to the inhibition of its growth and replication . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparaison Avec Des Composés Similaires

Isoquinoline: The parent compound, which lacks the ethynyl group.

Quinoline: A structurally related compound with a nitrogen atom in the ring.

4-Ethynylquinoline: Similar to 4-Ethynylisoquinoline but with a different ring structure.

Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Activité Biologique

4-Ethynylisoquinoline is a derivative of isoquinoline, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its effectiveness has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

Case Study: Antiproliferative Effects

A study screened several alkynyl isoquinolines, including this compound, against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results showed that this compound exhibited notable cytotoxicity with an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin. The mechanism of action was linked to apoptosis induction, characterized by increased expression of pro-apoptotic genes (e.g., p53, Bax) and decreased expression of anti-apoptotic genes (e.g., Bcl-2) .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 0.031 | Induction of apoptosis |

| Doxorubicin | A549 | 0.050 | DNA intercalation |

| Chalcone 3e | A549 | 0.023 | EGFR inhibition and apoptosis induction |

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Preliminary studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

Mechanism of Antibacterial Action

The compound's antibacterial activity is attributed to its ability to disrupt essential bacterial processes such as DNA and RNA synthesis. Studies demonstrated that at sub-MIC concentrations, this compound significantly inhibited the incorporation of radiolabeled precursors in bacterial cultures, suggesting interference with biosynthetic pathways critical for bacterial survival .

Case Study: Broad-Spectrum Activity

In vitro tests revealed that this compound exhibited a broad spectrum of bactericidal activity against strains resistant to conventional antibiotics. For instance, it achieved over 99% reduction in viable counts for Staphylococcus aureus and Escherichia coli at effective concentrations .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has been investigated for other pharmacological activities:

- Anti-inflammatory Effects : Research indicates that isoquinoline derivatives may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

- Antiviral Properties : Some studies suggest activity against viral infections, particularly through inhibition of viral replication mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethynylisoquinoline, and how can purity be validated?

- Methodological Answer :

- Synthesis : Common methods include Sonogashira coupling between halogenated isoquinolines and terminal alkynes, or cyclization strategies using propargylamine intermediates. Ensure inert conditions (e.g., nitrogen atmosphere) to prevent alkyne oxidation .

- Characterization : Validate purity via HPLC (≥95% purity threshold) and structural identity using /-NMR, IR (C≡C stretch ~2100 cm), and high-resolution mass spectrometry. Include spectra in supplementary materials per journal guidelines .

Q. How should researchers design initial biological assays for this compound?

- Methodological Answer :

- Assay Selection : Prioritize target-specific assays (e.g., enzyme inhibition for kinase targets) and cytotoxicity screening (MTT assay). Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) to ensure reliability .

- Data Reporting : Present IC values with confidence intervals and standard deviations. Raw data should be archived in appendices, with processed data in main figures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

- Methodological Answer :

- Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding interactions with target proteins. Validate with mutagenesis studies or X-ray crystallography if available .

- Derivative Synthesis : Systematically modify the ethynyl group (e.g., substituent length, steric bulk) and isoquinoline core (e.g., electron-withdrawing groups). Compare bioactivity trends using ANOVA to identify statistically significant improvements (p < 0.05) .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Variability : Replicate experiments under standardized conditions (e.g., cell line passage number, incubation time). Perform inter-laboratory validation to rule out protocol-specific biases .

- Statistical Reconciliation : Use meta-analysis (Cochrane systematic review framework) to aggregate data from multiple studies. Assess heterogeneity via I statistics and apply random-effects models if significant variability exists .

Q. What strategies ensure reproducibility in this compound-based studies?

- Methodological Answer :

- Detailed Protocols : Follow NIH preclinical guidelines for experimental reporting (e.g., exact solvent ratios, catalyst loadings). Publish full synthetic and assay protocols in supplementary materials .

- Open Data : Share raw NMR/MS files, crystallographic data, and assay plate maps via repositories like Zenodo or Figshare. Reference these in the main text for transparency .

Q. How to integrate this compound into multifunctional drug design?

- Methodological Answer :

- Hybrid Molecules : Combine this compound with pharmacophores targeting secondary pathways (e.g., acetylcholinesterase inhibitors for Alzheimer’s). Use in vitro synergy assays (Chou-Talalay method) to evaluate combinatorial effects .

- Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and blood-brain barrier penetration (PAMPA-BBB) to prioritize lead compounds .

Q. Notes for Methodological Rigor

- Ethical Compliance : For in vivo studies, include ethics committee approvals (IACUC/IRB) and ARRIVE guidelines in appendices .

- Data Visualization : Use GraphPad Prism for error-bar plots (standard deviation) and heatmaps for high-throughput screening data. Avoid 3D graphs for clarity .

- Literature Integration : Conduct scoping reviews to map existing knowledge gaps and align hypotheses with understudied mechanisms .

Propriétés

IUPAC Name |

4-ethynylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIRBUGVPXVPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506583 | |

| Record name | 4-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78593-42-7 | |

| Record name | 4-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.